2-Ethyl-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-phenylfuran is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a five-membered ring with one oxygen atom This compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the fifth position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing substituted furans. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitrofurans, halogenated furans, sulfonated furans.
Scientific Research Applications
2-Ethyl-5-phenylfuran has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenylfuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
2-Ethyl-5-methylfuran: This compound has a similar structure but with a methyl group instead of a phenyl group at the fifth position.
2(5H)-Furanone: Another related compound with a lactone structure, differing in its oxygen-containing ring.
Uniqueness: 2-Ethyl-5-phenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl group enhances its aromaticity and potential for π-π interactions, making it valuable in various applications compared to its simpler analogs .
Properties
CAS No. |
57044-49-2 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-ethyl-5-phenylfuran |
InChI |
InChI=1S/C12H12O/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
BHNUKDNLGGQFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.